molecular formula C8H13N5O3 B2507012 N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1006459-54-6

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2507012
CAS No.: 1006459-54-6
M. Wt: 227.224
InChI Key: LZHVWUFPLCNQET-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an aminoethyl group, an ethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminoethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl halides and a base such as sodium hydroxide.

    Condensation: Aldehydes or ketones and an acid catalyst.

Major Products Formed

    Reduction of Nitro Group: Formation of N-(2-Aminoethyl)-1-ethyl-1H-pyrazole-5-carboxamide.

    Substitution of Aminoethyl Group: Formation of N-(2-Alkylaminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.

    Condensation with Aldehydes: Formation of Schiff bases.

Scientific Research Applications

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-(2-Aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used as an interface modifier in composites.

    N-(2-Aminoethyl)-1-aziridineethanamine: Investigated as an ACE2 inhibitor for cardiovascular diseases.

    N-(2-Aminoethyl)glycine: Used in the synthesis of peptide nucleic acids.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-aminoethyl)-2-ethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-2-12-7(8(14)10-4-3-9)6(5-11-12)13(15)16/h5H,2-4,9H2,1H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVWUFPLCNQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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